molecular formula C10H9BrClFO2 B1455705 Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate CAS No. 1249090-53-6

Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate

Cat. No. B1455705
M. Wt: 295.53 g/mol
InChI Key: FMNGZOYGXDOZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate (EBFCA) is an organic compound that is used in scientific research for a variety of purposes. It is a small molecule that is composed of a bromine, fluorine, and chlorine atom. EBFCA has been studied for its potential applications in drug development, biochemistry, and physiology.

Scientific Research Applications

Reactions with Grignard Reagents

Ethyl chloroacetate's reactivity with Grignard reagents has been explored to yield desoxybenzoins and triarylethanols or -ethylenes, demonstrating its utility in synthetic organic chemistry for constructing complex molecules (Ando, 1959).

Synthesis and Crystal Structure

The synthesis and characterization of novel compounds derived from Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate, such as Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, have been detailed, highlighting its importance in the development of new materials with specific crystal structures (Sapnakumari et al., 2014).

Copolymerization Studies

Research on copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted derivatives, including those related to Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate, has been conducted to investigate their potential in creating new polymeric materials with enhanced properties (Hussain et al., 2019).

Anticancer Potential

The synthesis of derivatives of Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate has been explored for potential anticancer applications, with studies demonstrating cytotoxic activity against cancer cell lines, indicating its relevance in the development of new chemotherapeutic agents (Riadi et al., 2021).

Corrosion Inhibition

Investigations into the corrosion inhibition behavior of chalcone derivatives derived from Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate have shown promising results in protecting mild steel in hydrochloric acid solutions, suggesting applications in materials science and engineering to enhance the longevity and durability of metals (Lgaz et al., 2017).

properties

IUPAC Name

ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClFO2/c1-2-15-10(14)9(12)7-4-3-6(11)5-8(7)13/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNGZOYGXDOZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate
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Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate
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Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate
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Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate
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Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate
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Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate

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